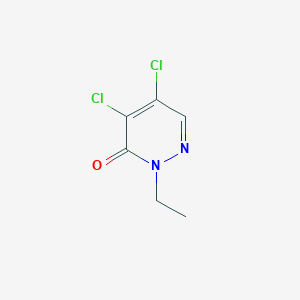

4,5-dichloro-2-ethyl-3(2H)-pyridazinone

Description

Properties

IUPAC Name |

4,5-dichloro-2-ethylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2O/c1-2-10-6(11)5(8)4(7)3-9-10/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUBYCKLNOVDZDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C(=C(C=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350287 | |

| Record name | 4,5-dichloro-2-ethyl-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33098-10-1 | |

| Record name | 4,5-dichloro-2-ethyl-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 4,5-dichloro-2-ethyl-3(2H)-pyridazinone

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract and Introduction

The pyridazin-3(2H)-one scaffold is a foundational heterocyclic motif that has garnered significant attention in medicinal and agricultural chemistry.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including cardiovascular, anti-inflammatory, and herbicidal properties.[2][3] Within this important class of compounds, 4,5-dichloro-2-ethyl-3(2H)-pyridazinone emerges as a highly versatile and valuable intermediate. The presence of two reactive chlorine atoms on the pyridazinone ring, combined with the N-ethyl substituent, provides a unique platform for the synthesis of diverse molecular libraries.

This technical guide offers a comprehensive examination of this compound, focusing on its core chemical properties, synthesis, and characteristic reactivity. The content herein is designed to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound as a strategic building block in the design and synthesis of novel, high-value molecules.

Core Chemical Identity and Properties

The fundamental structure of this compound features a six-membered diazine ring functionalized with two chlorine atoms at positions C4 and C5, a carbonyl group at C3, and an ethyl group at the N2 position.

Caption: Figure 1: Chemical Structure

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 33098-10-1 | [4] |

| Molecular Formula | C₆H₆Cl₂N₂O | [4] |

| Molecular Weight | 193.03 g/mol | [4] |

| Appearance | Inferred to be a solid at room temperature, similar to its analogs. | N/A |

| Purity | Typically available at ≥95% | [4] |

Synthesis Pathway and Methodology

The most direct and industrially relevant synthesis of this compound involves the N-alkylation of its precursor, 4,5-dichloro-3(2H)-pyridazinone (CAS 932-22-9). This reaction proceeds via a nucleophilic attack from the deprotonated pyridazinone nitrogen onto a suitable ethylating agent.

Caption: Figure 2: General Synthesis Workflow

Detailed Experimental Protocol: N-Ethylation

This protocol is adapted from established methodologies for the N-alkylation of dichloropyridazinones.[5] It provides a robust framework for the synthesis of the title compound.

Materials:

-

4,5-dichloro-3(2H)-pyridazinone (1.0 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

-

Ethyl Iodide (or Diethyl Sulfate) (1.2 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Deionized Water

-

Benzene (or Ethyl Acetate) for extraction

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stirrer, add 4,5-dichloro-3(2H)-pyridazinone (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Add a sufficient volume of anhydrous N,N-dimethylformamide (DMF) to fully dissolve the starting materials (e.g., ~6 mL per gram of pyridazinone).

-

Stir the mixture at room temperature for 15 minutes. The purpose of this step is to allow the base (K₂CO₃) to deprotonate the N-H of the pyridazinone, forming a more nucleophilic anion.

-

To the stirred suspension, add the ethylating agent (e.g., ethyl iodide, 1.2 eq) dropwise.

-

Heat the reaction mixture to 40-50 °C and stir for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing a large volume of cold water. This will precipitate the organic product while dissolving the inorganic salts.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., benzene or ethyl acetate) three times.

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.

Chemical Reactivity and Derivatization Potential

The primary value of this compound in synthetic chemistry lies in the reactivity of its two chlorine substituents. The electron-withdrawing nature of the pyridazinone ring activates the C4 and C5 positions, making them susceptible to nucleophilic aromatic substitution (SₙAr).

This reactivity allows for the sequential or simultaneous replacement of the chlorine atoms with a wide array of nucleophiles, including amines, thiols, and alkoxides/phenoxides.[1][6][7] The regioselectivity of the substitution (i.e., whether the C4 or C5 position reacts first) can be influenced by the nature of the incoming nucleophile and the specific reaction conditions employed.[6]

Caption: Figure 3: General Reactivity at C4/C5 Positions

A typical experimental procedure for this transformation involves reacting the dichloropyridazinone with an excess of a nucleophile (e.g., dimethylamine) in a polar aprotic solvent like DMF, often in the presence of a base such as potassium carbonate to neutralize the liberated HCl.[1] This facile derivatization makes the title compound an excellent starting point for generating libraries of analogs for structure-activity relationship (SAR) studies.

Potential Applications and Biological Context

While specific biological data for this compound is not extensively published, its value is inferred from the broad and potent activities of the pyridazinone chemical class.[2]

-

Pharmaceutical Development: Pyridazinone derivatives are key components in drugs targeting cardiovascular diseases, often acting as vasodilators and phosphodiesterase (PDE) inhibitors.[2] They have also been investigated for anti-inflammatory, analgesic, and anti-cancer properties.[2][3] The title compound serves as a crucial intermediate for synthesizing novel analogs to explore these therapeutic areas.

-

Agricultural Chemistry: The dichloropyridazinone core is a well-established toxophore in herbicides.[3] Its ability to inhibit critical plant biological pathways makes it a valuable scaffold for developing new crop protection agents.[3] The N-ethyl group can be used to modulate properties like lipophilicity and metabolic stability, potentially leading to more effective and environmentally benign herbicides.

Safety and Handling

No specific GHS hazard classification is available for this compound. However, based on data from closely related analogs such as 4,5-dichloro-2-methyl-3(2H)-pyridazinone and 4,5-dichloro-2-phenyl-3(2H)-pyridazinone, the following hazards should be assumed[8][9]:

-

Acute Toxicity (Oral): May be harmful or toxic if swallowed.

-

Skin Irritation: Causes skin irritation.

-

Eye Irritation: Causes serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

-

Chemical-resistant gloves (e.g., nitrile).

-

Safety goggles or a face shield.

-

A lab coat.

-

Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a strategically important synthetic intermediate whose value is derived from its inherent reactivity. The two chlorine atoms at the C4 and C5 positions serve as versatile handles for introducing a wide range of functional groups via nucleophilic substitution. This reactivity, coupled with the established biological significance of the pyridazinone scaffold, positions the compound as a key building block for researchers in drug discovery and agricultural science seeking to generate novel and potent chemical entities.

References

-

4,5-Dichloro-3(2H)-pyridazinone. LookChem. [Link]

-

4,5-Dichloro-2-(ethylsulfonyl)-3(2H)-pyridazinone. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis of 4,5-dichloro-2-(2,3-dichloro-2-propenyl)-3(2H)-pyridazinone. PrepChem.com. [Link]

-

4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H). International Union of Crystallography. [Link]

-

4,5-Dichloro-2-phenyl-3(2H)-pyridazinone. PubChem, National Center for Biotechnology Information. [Link]

-

Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. ResearchGate. [Link]

-

3(2h)-pyridazinone, 4,5-dichloro-2-(2-(1-piperidinyl)ethyl)-, monohydrochloride. PubChemLite. [Link]

-

Reaction of 4,5-Dichloro-2-chloromethylpyridazin-3(2H)-one with phenols. ResearchGate. [Link]

-

An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Institutes of Health (NIH). [Link]

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. synchem.de [synchem.de]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 4,5-Dichloro-2-methyl-3(2H)-pyridazinone 97 933-76-6 [sigmaaldrich.com]

- 9. 4,5-Dichloro-2-phenyl-3(2H)-pyridazinone | C10H6Cl2N2O | CID 72813 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Synthesis of 4,5-dichloro-2-ethyl-3(2H)-pyridazinone: A Technical Guide for Chemical Researchers

Introduction: The Significance of the Pyridazinone Scaffold

The pyridazin-3(2H)-one moiety is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds.[1][2] Its unique structural and electronic properties have made it a focal point for research in medicinal and agricultural chemistry.[3] Derivatives of this six-membered diazine ring system are known to exhibit a wide array of pharmacological activities, including but not limited to, cardiotonic, antihypertensive, analgesic, anti-inflammatory, and anticancer effects.[1][2] The specific compound, 4,5-dichloro-2-ethyl-3(2H)-pyridazinone, serves as a crucial intermediate in the synthesis of more complex molecules where the chlorine atoms can be selectively substituted to introduce further chemical diversity. This guide provides an in-depth exploration of the primary synthetic routes to this valuable building block, grounded in established chemical principles and supported by practical, field-proven insights.

Strategic Approaches to Synthesis: A Dichotomy of Pathways

The synthesis of this compound can be strategically approached via two primary and logically distinct pathways:

-

Direct Cyclocondensation: This approach involves the formation of the pyridazinone ring in a single step by reacting a suitable precursor, mucochloric acid, with ethylhydrazine. This method is often favored for its atom economy and straightforward nature.

-

Post-Formation N-Alkylation: This two-step strategy first involves the synthesis of the parent 4,5-dichloro-3(2H)-pyridazinone ring, followed by the selective introduction of the ethyl group onto the nitrogen atom at the 2-position. This route offers modularity, allowing for the synthesis of a variety of N-substituted analogs from a common intermediate.

The choice between these pathways often depends on the availability of starting materials, desired purity of the final product, and the scalability of the process.

Pathway 1: Direct Cyclocondensation with Ethylhydrazine

This is the most direct and convergent approach to the target molecule. The core of this synthesis lies in the reaction of mucochloric acid with ethylhydrazine.

Underlying Chemistry and Mechanistic Insights

Mucochloric acid (2,3-dichloro-4-oxobut-2-enoic acid) is a versatile C4 building block that exists in equilibrium with its cyclic hemiacetal form, 3,4-dichloro-5-hydroxy-2(5H)-furanone.[4] The presence of both an aldehyde and a carboxylic acid functionality in the open-chain form makes it an ideal precursor for condensation reactions with hydrazine derivatives to form the pyridazinone ring.

The reaction with ethylhydrazine proceeds through an initial nucleophilic attack of the more nucleophilic nitrogen of ethylhydrazine on the aldehyde carbonyl of mucochloric acid to form a hydrazone intermediate. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom on the carboxylic acid, with subsequent dehydration to yield the stable 6-membered pyridazinone ring.

Caption: Direct cyclocondensation of mucochloric acid with ethylhydrazine.

Experimental Protocol: Direct Cyclocondensation

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Mucochloric Acid | 168.95 | 16.9 g | 0.1 | Corrosive and toxic.[4] Handle with appropriate personal protective equipment. |

| Ethylhydrazine oxalate | 152.11 | 15.2 g | 0.1 | A stable salt of ethylhydrazine. |

| Sodium Acetate | 82.03 | 16.4 g | 0.2 | To liberate free ethylhydrazine. |

| Glacial Acetic Acid | 60.05 | 200 mL | - | Solvent. |

| Water | 18.02 | As needed | - | For workup and recrystallization. |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add mucochloric acid (16.9 g, 0.1 mol), ethylhydrazine oxalate (15.2 g, 0.1 mol), and sodium acetate (16.4 g, 0.2 mol) in glacial acetic acid (200 mL).

-

Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture into 500 mL of ice-cold water with stirring. A precipitate will form.

-

Collect the crude product by vacuum filtration and wash the filter cake with cold water (2 x 50 mL).

-

For purification, recrystallize the crude solid from an ethanol/water mixture to yield the desired this compound as a crystalline solid.

-

Dry the purified product under vacuum.

Pathway 2: Post-Formation N-Alkylation

This two-step approach first establishes the core pyridazinone ring, which is then functionalized with the ethyl group.

Step 1: Synthesis of 4,5-dichloro-3(2H)-pyridazinone

The precursor, 4,5-dichloro-3(2H)-pyridazinone, is synthesized by the reaction of mucochloric acid with hydrazine.

This procedure is adapted from established methods.[5]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Mucochloric Acid | 168.95 | 16.9 g | 0.1 | Corrosive and toxic.[4] |

| Hydrazine sulfate | 130.12 | 13.0 g | 0.1 | |

| Sodium Acetate | 82.03 | 16.4 g | 0.2 | |

| Water | 18.02 | 150 mL | - | Solvent. |

Procedure:

-

In a 500 mL beaker, dissolve mucochloric acid (16.9 g, 0.1 mol) in 100 mL of warm water (50-60 °C).

-

In a separate beaker, prepare a solution of hydrazine sulfate (13.0 g, 0.1 mol) and sodium acetate (16.4 g, 0.2 mol) in 50 mL of warm water.

-

Add the hydrazine/acetate solution to the stirred mucochloric acid solution. A precipitate will form almost immediately.

-

Continue stirring for 1 hour as the mixture cools to room temperature.

-

Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid by vacuum filtration, wash with cold water, and dry to yield 4,5-dichloro-3(2H)-pyridazinone.

Step 2: N-Ethylation of 4,5-dichloro-3(2H)-pyridazinone

The second step involves the alkylation of the pyridazinone nitrogen. This is a standard nucleophilic substitution reaction where the deprotonated pyridazinone nitrogen acts as the nucleophile.

The nitrogen atom at the 2-position of the pyridazinone ring is acidic and can be deprotonated by a suitable base to form a pyridazinone anion. This anion is a potent nucleophile that can readily react with an electrophilic ethylating agent, such as ethyl iodide or diethyl sulfate, in an SN2 reaction to form the N-ethylated product.

Caption: N-alkylation of the pyridazinone ring.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 4,5-dichloro-3(2H)-pyridazinone | 164.97 | 16.5 g | 0.1 | Synthesized in the previous step. |

| Anhydrous Potassium Carbonate | 138.21 | 20.7 g | 0.15 | Base. |

| Ethyl Iodide | 155.97 | 17.1 g (8.8 mL) | 0.11 | Alkylating agent. Lachrymator. |

| N,N-Dimethylformamide (DMF) | 73.09 | 150 mL | - | Anhydrous, polar aprotic solvent. |

Procedure:

-

To a 500 mL three-necked flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add 4,5-dichloro-3(2H)-pyridazinone (16.5 g, 0.1 mol) and anhydrous potassium carbonate (20.7 g, 0.15 mol) in anhydrous N,N-dimethylformamide (150 mL).

-

Stir the suspension at room temperature for 30 minutes under a nitrogen atmosphere.

-

Add ethyl iodide (17.1 g, 0.11 mol) dropwise to the suspension over 15 minutes.

-

Heat the reaction mixture to 60-70 °C and maintain for 3-5 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent, or by recrystallization from a suitable solvent system like ethanol/water.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the ethyl group and the overall structure of the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequency of the pyridazinone ring.

-

Melting Point Analysis: A sharp melting point is indicative of high purity.

Safety Considerations

-

Mucochloric acid is corrosive and toxic and should be handled with extreme care in a well-ventilated fume hood.[4]

-

Ethylhydrazine and its salts are toxic and should be handled with appropriate personal protective equipment.

-

Ethyl iodide is a lachrymator and a potential alkylating agent; it should be handled in a fume hood.

-

Solvents such as DMF and glacial acetic acid should be handled with care, avoiding inhalation and skin contact.

Conclusion

The synthesis of this compound is readily achievable through either a direct cyclocondensation or a two-step N-alkylation approach. The direct method offers efficiency, while the N-alkylation route provides flexibility for analog synthesis. The choice of method will depend on the specific requirements of the research program. Both pathways, when executed with precision and adherence to safety protocols, provide reliable access to this important chemical intermediate, thereby facilitating further exploration of the chemical space and biological potential of pyridazinone derivatives.

References

- Vertex AI Search. (2024). A Novel and Practical Amination of 4,5-Dichloropyridazin-3-ones via Reduction with Hydrazine Hydrate.

- PrepChem. (n.d.). Synthesis of 4,5-dichloro-2-(2,3-dichloro-2-propenyl)-3(2H)-pyridazinone.

- ResearchGate. (n.d.). Synthesis of pyridazin-3(2H)-one derivatives 23, 27 and 28a–c.

- PrepChem. (n.d.). Synthesis of 4,5-dichloro-3-pyridazone.

- Benchchem. (n.d.). Synthesis routes of 4,5-Dichloro-3(2H)-pyridazinone.

- National Institutes of Health. (n.d.). Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells.

- MDPI. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors.

- ResearchGate. (n.d.). Synthesis of New Pyridazinone Derivatives: 2,6-Disubstituted 5Hydroxy3(2 H )-pyridazinone-4-carboxylic Acid Ethyl Esters.

- ResearchGate. (n.d.). Synthetic route for preparation of pyridazinone derivatives (3–17).

- Synchem. (n.d.). This compound.

- IUCr. (2022). 4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one.

- National Institutes of Health. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.

- ResearchGate. (n.d.). Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles.

- Wikipedia. (n.d.). Mucochloric acid.

Sources

- 1. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.iucr.org [journals.iucr.org]

- 4. Mucochloric acid - Wikipedia [en.wikipedia.org]

- 5. prepchem.com [prepchem.com]

"4,5-dichloro-2-ethyl-3(2H)-pyridazinone CAS number 33098-10-1"

An In-Depth Technical Guide to 4,5-dichloro-2-ethyl-3(2H)-pyridazinone (CAS: 33098-10-1)

Introduction

This compound, identified by the CAS number 33098-10-1, is a distinct heterocyclic compound belonging to the pyridazinone family. The core structure is a six-membered ring with two adjacent nitrogen atoms, a feature that imparts significant chemical reactivity and a wide spectrum of biological activities.[1][2] The presence of two chlorine atoms at the 4th and 5th positions, combined with an ethyl group at the 2nd position, creates a molecule of considerable interest in medicinal and agricultural chemistry.[3] The ethyl substitution, in particular, enhances the compound's lipophilicity, which can be a critical factor in its solubility and interaction with biological systems.[3] This guide offers a comprehensive overview of its chemical properties, synthesis, potential biological significance, and applications, tailored for professionals in research and drug development.

Physicochemical and Structural Properties

The structural arrangement of this compound forms the basis of its reactivity and utility as a synthetic intermediate. Key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 33098-10-1 | [3][4] |

| Molecular Formula | C₆H₆Cl₂N₂O | [3][4] |

| Molecular Weight | 193.03 g/mol | [3][4] |

| Appearance | White to yellow or orange powder/crystal | [5] |

| Storage Conditions | Store at 2-8°C, protected from light, under inert gas | [6] |

Synthesis and Chemical Reactivity

The synthesis of N-substituted pyridazinones often begins with a readily available precursor, mucochloric acid, or its cyclized derivative, 4,5-dichloro-3(2H)-pyridazinone (CAS: 932-22-9). The ethyl group is typically introduced via an alkylation reaction.

Conceptual Synthesis Pathway

The foundational pyridazinone ring system is commonly synthesized from mucochloric acid through a cyclization reaction with a hydrazine source.[7] For N-substituted derivatives like the topic compound, the more direct route involves the alkylation of the pre-formed 4,5-dichloro-3(2H)-pyridazinone. This N-alkylation is a standard nucleophilic substitution where the nitrogen atom of the pyridazinone ring acts as the nucleophile, attacking an ethylating agent (e.g., ethyl iodide or diethyl sulfate) in the presence of a base to neutralize the resulting acid.

A similar synthetic strategy is documented for a related compound, where 4,5-dichloro-3(2H)-pyridazinone is reacted with 1,2,3-trichloro-1-propene in the presence of anhydrous potassium carbonate in DMF to achieve N-alkylation.[8] This demonstrates the general applicability of this method for attaching various side chains to the pyridazinone nitrogen.

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAS 33098-10-1: 3(2H)-Pyridazinone, 4,5-dichloro-2-ethyl- [cymitquimica.com]

- 4. synchem.de [synchem.de]

- 5. chemimpex.com [chemimpex.com]

- 6. 4,5-Dichloro-2-ethyl-2,3-dihydropyridazin-3-one [myskinrecipes.com]

- 7. scholarena.com [scholarena.com]

- 8. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Mechanism of Action of 4,5-dichloro-2-ethyl-3(2H)-pyridazinone

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action of the herbicidal compound 4,5-dichloro-2-ethyl-3(2H)-pyridazinone. Drawing upon extensive research into the broader class of pyridazinone herbicides, this document elucidates the primary biochemical pathways targeted by these compounds. While direct experimental data for this compound is limited in publicly available literature, this guide synthesizes current knowledge to propose its most probable mode of action. We will delve into the inhibition of carotenoid biosynthesis and the disruption of photosynthetic electron transport as the principal mechanisms, supported by evidence from structurally analogous compounds. Furthermore, this guide outlines detailed experimental protocols for the validation of these mechanisms, providing researchers and drug development professionals with a robust framework for their own investigations.

Introduction to Pyridazinone Herbicides

Pyridazinone derivatives represent a significant and commercially important class of herbicides utilized in agriculture for the control of a wide variety of broadleaf weeds and grasses.[1] The core pyridazinone structure, a six-membered ring containing two adjacent nitrogen atoms, serves as a versatile scaffold for chemical modifications, leading to a diverse range of biological activities.[1] These compounds are known to interfere with essential physiological processes in plants, leading to growth inhibition and eventual death.[1] The specific mechanism of action can vary depending on the substitutions on the pyridazinone ring, but two predominant modes of action have been extensively documented for this class of herbicides: the inhibition of carotenoid biosynthesis and the disruption of photosystem II (PSII) in the photosynthetic electron transport chain.[1][2][3][4]

Postulated Primary Mechanism of Action: Inhibition of Carotenoid Biosynthesis

Based on the structural features of this compound and the well-established activity of many pyridazinone herbicides, the primary mechanism of action is likely the inhibition of carotenoid biosynthesis.[4] Carotenoids are essential pigments in plants that play a crucial role in photoprotection by quenching reactive oxygen species (ROS) generated during photosynthesis. The absence of carotenoids leads to the photo-oxidative destruction of chlorophyll and other cellular components, resulting in a characteristic "bleaching" phenotype.[4]

Molecular Target: Phytoene Desaturase (PDS)

The key enzyme in the carotenoid biosynthesis pathway that is commonly targeted by pyridazinone herbicides is phytoene desaturase (PDS).[4] PDS is responsible for the desaturation of phytoene, a 40-carbon precursor, to form ζ-carotene. This is a critical step in the pathway leading to the formation of colored carotenoids like β-carotene and xanthophylls.

Downstream Effects of PDS Inhibition

Inhibition of PDS by this compound would lead to a cascade of detrimental effects within the plant cell:

-

Accumulation of Phytoene: The blockage of the carotenoid pathway at the PDS step results in the accumulation of the colorless precursor, phytoene.

-

Depletion of Colored Carotenoids: The lack of downstream products, such as β-carotene and lutein, leaves the chlorophyll molecules unprotected from photo-oxidation.

-

Chlorophyll Destruction: In the presence of light and oxygen, the energy absorbed by chlorophyll cannot be safely dissipated and instead leads to the formation of highly destructive ROS. This results in the rapid bleaching of the plant tissues.[4]

-

Membrane Damage: The uncontrolled ROS production also leads to lipid peroxidation, causing damage to cellular membranes, including the thylakoid membranes of the chloroplasts.

The overall herbicidal effect is a consequence of this photo-oxidative damage, which ultimately leads to cell death.

Alternative/Secondary Mechanism of Action: Inhibition of Photosystem II (PSII)

While inhibition of carotenoid biosynthesis is the most probable primary mechanism, some pyridazinone derivatives are known to act as inhibitors of the photosynthetic electron transport chain, specifically at Photosystem II (PSII).[2][3]

Molecular Target: D1 Protein of the PSII Complex

Herbicides that inhibit PSII typically bind to the D1 protein of the PSII reaction center. This binding event blocks the flow of electrons from the primary quinone acceptor, QA, to the secondary quinone acceptor, QB.

Downstream Effects of PSII Inhibition

The blockage of electron transport at PSII has several immediate consequences:

-

Inhibition of Photosynthesis: The disruption of electron flow halts the production of ATP and NADPH, the energy and reducing power required for carbon fixation.

-

Increased Chlorophyll Fluorescence: The blockage of electron transport leads to a buildup of reduced QA, which causes a significant increase in the emission of chlorophyll fluorescence. This is a hallmark indicator of PSII inhibition.

-

Formation of Triplet Chlorophyll and Singlet Oxygen: The highly energized state of the PSII reaction center can lead to the formation of triplet chlorophyll, which can then react with molecular oxygen to produce highly damaging singlet oxygen.

While this mechanism is a possibility for this compound, the "bleaching" symptoms typically associated with carotenoid biosynthesis inhibitors are a stronger indicator of the primary mode of action.

Experimental Workflows for Mechanism of Action Elucidation

To definitively determine the mechanism of action of this compound, a series of well-established experimental protocols can be employed.

Whole Plant Bioassays

Objective: To observe the macroscopic symptoms of herbicidal activity.

Protocol:

-

Plant Material: Grow susceptible plant species (e.g., Lemna paucicostata, Arabidopsis thaliana, or a common weed species) under controlled environmental conditions (e.g., 25°C, 16-hour photoperiod).

-

Herbicide Application: Apply a range of concentrations of this compound to the growth medium or via foliar spray.

-

Symptom Observation: Daily, observe and document the visual symptoms, paying close attention to bleaching of new tissues, chlorosis, necrosis, and growth inhibition.

-

Data Analysis: Determine the half-maximal effective concentration (EC50) for growth inhibition.

Expected Outcome: The observation of distinct bleaching of newly developed leaves would strongly suggest the inhibition of carotenoid biosynthesis.

Pigment Analysis

Objective: To quantify the effect of the herbicide on chlorophyll and carotenoid content.

Protocol:

-

Treatment: Treat susceptible plants with this compound at a concentration around the EC50 value.

-

Pigment Extraction: Harvest plant tissue at various time points and extract pigments using 80% acetone.

-

Spectrophotometric Quantification: Measure the absorbance of the pigment extract at 470 nm (carotenoids), 647 nm (chlorophyll b), and 663 nm (chlorophyll a).

-

HPLC Analysis (for detailed carotenoid profiling): For a more in-depth analysis, separate and quantify individual carotenoids (e.g., phytoene, phytofluene, ζ-carotene, β-carotene, lutein) using High-Performance Liquid Chromatography (HPLC).

Expected Outcome: A significant decrease in total carotenoid and chlorophyll content, coupled with an accumulation of phytoene, would provide strong evidence for the inhibition of phytoene desaturase.

In Vitro Enzyme Assays

Objective: To directly measure the inhibitory activity of the compound on the target enzyme.

Protocol (for Phytoene Desaturase):

-

Enzyme Source: Isolate active phytoene desaturase from a suitable plant source (e.g., etioplasts from dark-grown seedlings) or use a recombinant PDS enzyme expressed in E. coli.

-

Assay Mixture: Prepare an assay mixture containing the enzyme, the substrate (phytoene), and necessary cofactors.

-

Inhibition Assay: Add varying concentrations of this compound to the assay mixture.

-

Product Quantification: After a defined incubation period, stop the reaction and quantify the amount of ζ-carotene produced using HPLC.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) of the compound.

Expected Outcome: A low IC50 value would confirm that this compound is a direct and potent inhibitor of phytoene desaturase.

Chlorophyll Fluorescence Measurement

Objective: To assess the impact of the herbicide on photosynthetic electron transport.

Protocol:

-

Plant Treatment: Treat plants with the herbicide as described in the bioassay.

-

Fluorescence Measurement: Use a pulse-amplitude-modulated (PAM) fluorometer to measure various chlorophyll fluorescence parameters, such as Fv/Fm (maximum quantum yield of PSII), qP (photochemical quenching), and NPQ (non-photochemical quenching).

-

Data Analysis: A significant decrease in Fv/Fm and qP would indicate a block in the photosynthetic electron transport chain at PSII.

Expected Outcome: If the primary mechanism is PDS inhibition, direct effects on chlorophyll fluorescence should be minimal in the short term, with changes only occurring as a secondary consequence of photo-oxidative damage.

Data Presentation

Table 1: Hypothetical Pigment Analysis Data for a Plant Treated with this compound

| Treatment | Total Chlorophyll (µg/g FW) | Total Carotenoids (µg/g FW) | Phytoene (relative units) |

| Control | 1500 ± 120 | 300 ± 25 | 1.0 ± 0.2 |

| Herbicide-Treated | 450 ± 80 | 90 ± 15 | 15.0 ± 3.5 |

Visualizations

Caption: Potential secondary mechanism: Inhibition of Photosystem II.

Conclusion

References

-

Ben-Aziz, A., & Koren, E. (1974). Interference in Carotenogenesis as a Mechanism of Action of the Pyridazinone Herbicide Sandoz 6706: Accumulation of C-40 Carotenoid Precursors Inhibition of beta-Carotene Synthesis and Enhancement of Phytoene Epoxidation. Plant Physiology, 54(6), 916–920. [Link]

-

Karapetyan, N. V., Rakhimberdieva, M. G., & Bukhov, N. G. (1982). [Effect of pyridazinone herbicides on the photosynthetic electron transport chain of chloroplasts and Chlorella]. Fiziologiia Rastenii, 29(4), 705–711. [Link]

-

Mannan, R. M., & Bose, S. (1986). Immediate effects of pyridazinone herbicides on photosynthetic electron transport in algal systems. Journal of Biosciences, 10(2), 271–277. [Link]

-

University of Florida, Institute of Food and Agricultural Sciences. (n.d.). Carotenoid Biosynthesis Inhibitors. Herbicide Symptoms. Retrieved from [Link]

Sources

- 1. Interference in Carotenogenesis as a Mechanism of Action of the Pyridazinone Herbicide Sandoz 6706: Accumulation of C-40 Carotenoid Precursors Inhibition of β-Carotene Synthesis and Enhancement of Phytoene Epoxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Effect of pyridazinone herbicides on the photosynthetic electron transport chain of chloroplasts and Chlorella] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ias.ac.in [ias.ac.in]

- 4. Carotenoid Biosynthesis Inhibitors | Herbicide Symptoms [ucanr.edu]

"biological activity of 4,5-dichloro-2-ethyl-3(2H)-pyridazinone"

An In-depth Technical Guide to the Biological Activity of 4,5-dichloro-2-ethyl-3(2H)-pyridazinone

Introduction: The Versatile Pyridazinone Scaffold

The pyridazinone ring system, a six-membered heterocycle featuring two adjacent nitrogen atoms, represents a cornerstone in the development of biologically active molecules.[1][2] Its structural versatility and capacity to interact with a multitude of biological targets have led to its incorporation into a wide array of compounds, from pharmaceuticals to advanced agrochemicals.[3][4] Derivatives of pyridazinone are known to exhibit a broad spectrum of activities, including herbicidal, anti-inflammatory, cardiovascular, and anticancer properties.[1][4][5]

This guide focuses on a specific derivative, This compound . While direct literature on this exact molecule is sparse, its chemical architecture—a pyridazinone core with halogen substitutions at the 4 and 5 positions—strongly suggests its primary biological function aligns with that of other well-documented pyridazinone herbicides. This document synthesizes information from structurally related analogues to build a comprehensive technical profile, postulating its mechanism of action, outlining robust experimental protocols for its evaluation, and discussing its potential environmental fate.

Part I: Primary Biological Activity - A Focus on Herbicidal Action

The defining structural features of this compound point towards a potent herbicidal activity, a characteristic of many substituted pyridazinones.[3][6] The mode of action for these herbicides typically involves the disruption of fundamental processes in plant cells, primarily photosynthesis and pigment synthesis.[7][8][9]

Postulated Mechanisms of Action

Based on extensive research on analogous compounds, two primary mechanisms are the most probable for this molecule.

-

Inhibition of Photosystem II (PSII) and the Hill Reaction: Many pyridazinone herbicides act as potent inhibitors of the photosynthetic electron transport chain at Photosystem II.[7][8][10] They function by competing for the binding site of plastoquinone (QB) on the D1 protein of the PSII reaction center. This blockage halts the flow of electrons from PSII, thereby inhibiting the production of ATP and NADPH, which are essential for CO2 fixation.[9] This disruption of energy production ultimately leads to the death of the plant.

-

Inhibition of Carotenoid Biosynthesis: A second, and often overlapping, mode of action for pyridazinone herbicides is the inhibition of carotenoid biosynthesis.[6] Specifically, they are known to inhibit the enzyme phytoene desaturase (PDS). Carotenoids are vital pigments that protect chlorophyll from photo-oxidative damage caused by excess light energy.[6] By inhibiting their synthesis, the herbicide leaves chlorophyll exposed and vulnerable. This leads to rapid chlorophyll degradation (photobleaching) upon exposure to light, resulting in the characteristic white or bleached appearance of treated plants and a cessation of photosynthesis.[11]

Visualization: Key Herbicidal Targets

The following diagram illustrates the two primary points of inhibition within plant cells that are characteristic of pyridazinone herbicides.

Caption: Fig 1: Postulated sites of action for pyridazinone herbicides.

Part II: A Framework for Efficacy Evaluation - Experimental Protocols

To validate the biological activity of this compound, a multi-tiered experimental approach is essential. The following protocols provide a self-validating system, moving from in vitro target confirmation to whole-organism efficacy.

Protocol 1: In Vitro Target-Based Assay - Inhibition of Photosystem II (Hill Reaction)

-

Causality and Rationale: This assay provides direct evidence of the compound's ability to interfere with the photosynthetic electron transport chain, a primary mechanism for this class of herbicides. By isolating chloroplasts, we eliminate other biological variables (e.g., uptake, metabolism) to measure the direct interaction with the molecular target. A positive result here strongly validates the PSII inhibition hypothesis.

-

Detailed Step-by-Step Methodology:

-

Chloroplast Isolation:

-

Homogenize fresh spinach or pea leaves (10 g) in 100 mL of ice-cold isolation buffer (e.g., 0.3 M sorbitol, 50 mM HEPES-KOH pH 7.6, 2 mM EDTA, 1 mM MgCl2, 0.1% BSA).

-

Filter the homogenate through several layers of cheesecloth into a chilled beaker.

-

Centrifuge the filtrate at 1,000 x g for 5 minutes at 4°C. Discard the supernatant.

-

Gently resuspend the pellet in a small volume of assay buffer. Determine chlorophyll concentration spectrophotometrically.

-

-

Assay Procedure:

-

Prepare a reaction mixture in a cuvette containing assay buffer and an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP).

-

Add the isolated chloroplasts to the mixture.

-

Introduce varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to different reaction cuvettes. A control with solvent only is mandatory.

-

Expose the cuvettes to a strong light source.

-

Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm over time using a spectrophotometer. The rate of reduction is proportional to the rate of PSII activity.

-

-

Data Analysis:

-

Calculate the rate of DCPIP reduction for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration required to inhibit 50% of PSII activity).

-

-

Protocol 2: Whole Plant Bioassay - Pre-Emergence Herbicidal Activity

-

Causality and Rationale: While an in vitro assay confirms a mechanism, a whole-plant bioassay determines true phytotoxicity, which is a function of uptake, translocation, and metabolism in addition to target-site activity. This assay is crucial for assessing the compound's practical potential as a herbicide.

-

Detailed Step-by-Step Methodology:

-

Experimental Setup:

-

Fill small pots or trays with a standardized soil mix.

-

Sow seeds of indicator species, such as cress (Lepidium sativum) for broadleaf weeds and barnyardgrass (Echinochloa crus-galli) for grasses.[12]

-

-

Compound Application:

-

Prepare a series of dilutions of this compound in a water/surfactant solution.

-

Apply a precise volume of each dilution evenly to the soil surface of the pots. A control group should be treated with the water/surfactant solution only.

-

-

Growth and Observation:

-

Place the pots in a controlled environment (growth chamber or greenhouse) with standardized light, temperature, and humidity.

-

Water the pots as needed, typically by sub-irrigation to avoid disturbing the treated soil surface.

-

Observe the pots daily for 14-21 days, recording germination rates and visual signs of phytotoxicity (e.g., bleaching, necrosis, stunting).

-

-

Data Analysis:

-

At the end of the observation period, harvest the above-ground biomass from each pot.

-

Dry the biomass in an oven at 60°C until a constant weight is achieved.

-

Calculate the percent growth inhibition relative to the untreated control for each concentration.

-

Determine the GR50 value (the dose required to reduce plant growth by 50%) through regression analysis.

-

-

Visualization: Experimental Workflow

Caption: Fig 2: Workflow for evaluating herbicidal activity.

Data Presentation: Illustrative Efficacy Data

The following table presents an example of how quantitative data from the described experiments would be summarized. Note: These values are illustrative for this compound and are based on typical ranges for active pyridazinone herbicides.

| Compound | In Vitro PSII Inhibition (IC50, µM) | Pre-Emergence Activity vs. L. sativum (GR50, g/ha) | Pre-Emergence Activity vs. E. crus-galli (GR50, g/ha) |

| This compound | 0.85 | 150 | 250 |

| Norflurazon (PDS Inhibitor Control) | > 100 | 120 | 200 |

| Atrazine (PSII Inhibitor Control) | 0.45 | 200 | 300 |

Part III: Secondary and Off-Target Biological Activities

The pyridazinone scaffold is a privileged structure in medicinal chemistry, and it is plausible that this compound could exhibit other biological activities beyond its herbicidal effects.[2][5] Research on various pyridazinone derivatives has revealed activities in several therapeutic areas.[1][3]

-

Cardiovascular Effects: Many 4,5-dihydro-3(2H)-pyridazinone derivatives have been investigated for their potent cardiovascular effects, including positive inotropic (increasing the force of heart contractions) and hypotensive activities, often through the inhibition of phosphodiesterase-III (PDE-III).[4][13]

-

Anti-inflammatory and Analgesic Activity: Certain pyridazinone derivatives have shown significant anti-inflammatory and analgesic properties.[1]

-

Antimicrobial Activity: The pyridazinone nucleus is present in various compounds synthesized and tested for antibacterial and antifungal efficacy.[14]

-

Plant Activator Potential: Recent studies have explored 3(2H)-pyridazinone derivatives as plant activators, which induce a plant's own immune system to resist pathogens, rather than acting as direct fungicides.[15]

It is critical to underscore that these represent potential secondary activities. Confirmation would require a suite of specific pharmacological and microbiological assays, which are beyond the scope of this guide's primary focus on herbicidal action.

Part IV: Environmental Fate and Toxicological Considerations

The environmental impact is a critical aspect of any agrochemical's profile. The fate of this compound in the environment would be governed by several processes.[16]

-

Degradation: The primary routes of degradation in soil are likely to be microbial breakdown and, to a lesser extent, photodegradation on the soil surface.[17][18] Soil microorganisms utilize the herbicide as a carbon source, breaking it down into simpler, non-toxic molecules. The persistence, measured by soil half-life (DT50), would depend heavily on soil type, moisture, and temperature.

-

Mobility: The compound's mobility in soil (i.e., its potential to leach into groundwater) is determined by its water solubility and its affinity for binding to soil organic matter and clay particles (Koc). Halogenated compounds can exhibit variable mobility.

-

Ecotoxicity: A comprehensive evaluation would require testing against non-target organisms, including aquatic species (e.g., fish, daphnia), earthworms, and beneficial insects. While forest herbicide use has generally shown low risk due to infrequent application and rapid dissipation, specific assessments are always necessary.[19]

-

Human Health: Based on GHS classifications for similar chlorinated heterocyclic compounds like 4,5-Dichloro-2-phenyl-3(2H)-pyridazinone, it is prudent to handle this compound with care, assuming it may be a skin and eye irritant.[20]

Conclusion and Future Directions

Based on a comprehensive analysis of its chemical structure and the extensive literature on related pyridazinone derivatives, This compound is projected to be a potent herbicide. Its primary mechanism of action is likely the inhibition of Photosystem II and/or carotenoid biosynthesis, leading to a cessation of photosynthesis and eventual plant death.

This guide has provided a robust framework for its evaluation, from in vitro target validation to whole-plant efficacy testing. While its herbicidal activity is the most probable function, the inherent versatility of the pyridazinone scaffold suggests potential for other biological effects that warrant investigation.

Future research should focus on:

-

Definitive Mechanism of Action Studies: Utilizing radiolabeled compounds or enzyme kinetics to confirm the precise molecular target(s).

-

Broad-Spectrum Efficacy Testing: Evaluating its effectiveness against a wide range of economically important weed species under greenhouse and field conditions.

-

Toxicology and Environmental Fate: Conducting detailed studies to establish a complete safety and environmental profile in accordance with regulatory standards.

The exploration of this compound and its analogues continues to be a promising avenue in the search for effective and safe solutions in modern agriculture.

References

-

Hilton, J. L., Scharen, A. L., St. John, J. B., Moreland, D. E., & Norris, K. H. (1969). Modes of Action of Pyridazinone Herbicides. Weed Science, 17(4), 541-547. Cambridge University Press. [Link]

-

Qian, K., et al. (2006). Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives. Pest Management Science, 62(6), 522-30. PubMed. [Link]

-

Pang, C., et al. (2023). Design, Synthesis, and Herbicidal Activity of Biaryl-Pyridazinone/Phthalimide Derivatives as Novel Protoporphyrinogen Oxidase Inhibitors. Journal of Agricultural and Food Chemistry. ACS Publications. [Link]

-

Hilton, J. L., et al. (Year not available). Modes of Action of Pyridazinone Herbicides. OiPub. [Link]

-

Pang, C., et al. (2023). Design, Synthesis, and Herbicidal Activity of Biaryl-Pyridazinone/Phthalimide Derivatives as Novel Protoporphyrinogen Oxidase Inhibitors. Journal of Agricultural and Food Chemistry. ACS Publications. [Link]

-

Weed Science Society of America. (Date not available). Group F - Inhibitors of carotenoid biosynthesis. Weed Science. [Link]

-

Hilton, J. L., et al. (1969). PYRIDAZINONE HERBICIDES. Cambridge University Press. [Link]

-

Plant and Soil Sciences eLibrary. (Date not available). The Eight Modes of Action. University of Nebraska-Lincoln. [Link]

-

Abida, et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

-

Gabr, M. T., & Abdel-Latif, E. (2021). Antifeedant, Herbicidal and Molluscicidal Activities of Pyridazinone Compounds. ResearchGate. [Link]

-

Pathak, S., et al. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842. [Link]

-

PrepChem.com. (Date not available). Synthesis of 4,5-dichloro-2-(2,3-dichloro-2-propenyl)-3(2H)-pyridazinone. [Link]

-

Sayed, S. M., et al. (2009). Reaction of 4,5-Dichloro-2-chloromethylpyridazin-3(2H)-one with phenols. ResearchGate. [Link]

-

International Union of Crystallography. (2015). 4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one. [Link]

-

El-Sayed, M. A. A., et al. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Institutes of Health. [Link]

-

Yadav, S., et al. (2022). Herbicides in modern sustainable agriculture: environmental fate, ecological implications, and human health concerns. ResearchGate. [Link]

-

PubChemLite. (Date not available). 3(2h)-pyridazinone, 4,5-dichloro-2-(2-(1-piperidinyl)ethyl)-, monohydrochloride. [Link]

-

Ghorab, M. M., et al. (2000). Synthesis of new 4,5-3(2H)pyridazinone derivatives and their cardiotonic, hypotensive, and platelet aggregation inhibition activities. PubMed. [Link]

-

Raszka, A., et al. (2022). Environmental Implication of Herbicide Use. MDPI. [Link]

-

USDA Forest Service. (Date not available). Environmental Impacts of Forest Herbicides. Southern Research Station. [Link]

-

Banerjee, S., et al. (2011). 4,5-Dichloro-2-methylpyridazin-3(2H)-one. National Institutes of Health. [Link]

-

Gillespie, W. E., Czapar, G. F., & Hager, A. G. (2011). Pesticide Fate in the Environment: A Guide for Field Inspectors. Illinois State Water Survey. [Link]

-

Lehmann, R. G. (1991). Environmental Fate of a Herbicide: An Industrialist's Perspective. American Society of Agronomy. [Link]

-

Al-Abdullah, E. S., et al. (2022). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. MDPI. [Link]

-

PubChem. (Date not available). 4,5-Dichloro-2-phenyl-3(2H)-pyridazinone. [Link]

-

Al-Awadi, N. A., et al. (2009). Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. ResearchGate. [Link]

-

Wang, B., et al. (2019). 3(2H)-pyridazinone derivatives: a new scaffold for novel plant activators. National Institutes of Health. [Link]

-

Global Substance Registration System (GSRS). (Date not available). 4,5-DICHLORO-3(2H)-PYRIDAZINONE. [Link]

-

Agriculture and Environment Research Unit (AERU). (Date not available). 5-amino-4-chloro-3(2H)-pyridazinone. [Link]

Sources

- 1. sarpublication.com [sarpublication.com]

- 2. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4,5-Dichloro-2-methylpyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Weed Science [shire.science.uq.edu.au]

- 7. Modes of Action of Pyridazinone Herbicides | Weed Science | Cambridge Core [cambridge.org]

- 8. oipub.com [oipub.com]

- 9. Modes of Action of Pyridazinone Herbicides | Weed Science | Cambridge Core [cambridge.org]

- 10. researchgate.net [researchgate.net]

- 11. The Eight Modes of Action | Herbicide Classification - passel [passel2.unl.edu]

- 12. Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of new 4,5-3(2H)pyridazinone derivatives and their cardiotonic, hypotensive, and platelet aggregation inhibition activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations [mdpi.com]

- 15. 3(2H)-pyridazinone derivatives: a new scaffold for novel plant activators - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. isws.illinois.edu [isws.illinois.edu]

- 18. agronomy.org [agronomy.org]

- 19. Environmental Impacts of Forest Herbicides - USDA Forest Service - Southern Research Station [portal.nifa.usda.gov]

- 20. 4,5-Dichloro-2-phenyl-3(2H)-pyridazinone | C10H6Cl2N2O | CID 72813 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4,5-dichloro-2-ethyl-3(2H)-pyridazinone: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of the heterocyclic compound 4,5-dichloro-2-ethyl-3(2H)-pyridazinone. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles and expected outcomes of key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While direct experimental data for this specific ethyl derivative is not widely published, this guide leverages established spectroscopic principles and available data from its precursors and analogs to provide a robust predictive analysis. This approach is grounded in the understanding that the introduction of an N-ethyl group will induce predictable shifts and patterns in the spectroscopic data of the core 4,5-dichloropyridazinone structure.

Introduction to this compound

This compound belongs to the pyridazinone class of heterocyclic compounds, which are recognized for their diverse biological activities and applications in medicinal and agricultural chemistry.[1][2][3] The core structure, 4,5-dichloro-3(2H)-pyridazinone, serves as a versatile synthetic intermediate.[2] The ethyl group at the N-2 position modifies the lipophilicity and steric profile of the molecule, potentially influencing its biological interactions and physical properties. Accurate spectroscopic characterization is paramount for verifying the successful synthesis and purity of this compound.

Compound Profile:

| Property | Value | Source |

| Molecular Formula | C₆H₆Cl₂N₂O | Synchem[4] |

| Molecular Weight | 193.03 g/mol | Synchem[4] |

| CAS Number | 33098-10-1 | Synchem[4] |

Predicted Spectroscopic Data and Interpretation

The following sections detail the anticipated spectroscopic data for this compound, based on the known data of 4,5-dichloro-3(2H)-pyridazinone and related N-substituted analogs.[5][6][7][8][9]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. For this compound, the ¹H NMR spectrum is expected to show signals corresponding to the ethyl group and the single proton on the pyridazinone ring.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.8 | Singlet | 1H | H-6 | The proton at the 6-position of the pyridazinone ring is expected to be a singlet due to the absence of adjacent protons. Its chemical shift will be in the aromatic region, deshielded by the adjacent carbonyl group and nitrogen atom. |

| ~ 4.1 | Quartet | 2H | -CH₂- (ethyl) | The methylene protons of the ethyl group are adjacent to a methyl group (3 protons), resulting in a quartet (n+1 = 3+1 = 4). The electronegative nitrogen atom will cause a downfield shift. |

| ~ 1.4 | Triplet | 3H | -CH₃ (ethyl) | The methyl protons of the ethyl group are adjacent to a methylene group (2 protons), resulting in a triplet (n+1 = 2+1 = 3). |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon framework of a molecule. The spectrum for this compound is predicted to show six distinct signals, corresponding to the six carbon atoms in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 158 | C=O (C-3) | The carbonyl carbon is highly deshielded and will appear significantly downfield. |

| ~ 140 | C-Cl (C-4 or C-5) | The carbons bonded to chlorine will be deshielded. |

| ~ 135 | C-Cl (C-4 or C-5) | The carbons bonded to chlorine will be deshielded. |

| ~ 130 | C-6 | The carbon atom bearing a proton will appear in the aromatic region. |

| ~ 45 | -CH₂- (ethyl) | The methylene carbon of the ethyl group will be shifted downfield by the adjacent nitrogen. |

| ~ 14 | -CH₃ (ethyl) | The methyl carbon of the ethyl group will appear in the aliphatic region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Relative Intensity | Assignment | Rationale |

| 192/194/196 | High | [M]⁺ | The molecular ion peak. The isotopic pattern will be characteristic of a molecule containing two chlorine atoms (approximately 9:6:1 ratio for M, M+2, M+4). |

| 177/179/181 | Moderate | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group. |

| 164/166 | Moderate | [M - C₂H₄]⁺ | Loss of ethene via a McLafferty-type rearrangement or direct cleavage. |

| 136/138 | Moderate | [M - C₂H₄ - CO]⁺ | Subsequent loss of carbon monoxide from the [M - C₂H₄]⁺ fragment. |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Rationale |

| ~ 1670 | Strong | C=O (Amide) | The carbonyl stretching vibration of the cyclic amide (lactam) is a characteristic strong absorption. |

| ~ 1600 | Medium | C=N, C=C | Ring stretching vibrations of the pyridazinone core. |

| ~ 2980-2850 | Medium | C-H (Aliphatic) | Stretching vibrations of the C-H bonds in the ethyl group. |

| ~ 800-700 | Strong | C-Cl | Stretching vibrations of the carbon-chlorine bonds. |

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed above. These protocols represent standard practices in organic chemical analysis.

NMR Spectroscopy Workflow

Caption: Workflow for NMR data acquisition.

Mass Spectrometry (GC-MS) Workflow

Caption: Workflow for GC-MS analysis.

IR Spectroscopy (ATR) Workflow

Sources

- 1. iucrdata.iucr.org [iucrdata.iucr.org]

- 2. chemimpex.com [chemimpex.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. synchem.de [synchem.de]

- 5. 4,5-Dichloro-3(2H)-pyridazinone(932-22-9)FT-IR [chemicalbook.com]

- 6. 4,5-Dichloro-3-hydroxypyridazine | C4H2Cl2N2O | CID 73247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. 4,5-Dichloro-2-phenyl-3(2H)-pyridazinone | C10H6Cl2N2O | CID 72813 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4,5-dichloro-2-ethyl-3(2H)-pyridazinone

This guide provides a comprehensive technical overview of the solubility of 4,5-dichloro-2-ethyl-3(2H)-pyridazinone, a compound of interest for researchers, scientists, and professionals in drug development and agrochemical research. Given the limited publicly available solubility data for this specific molecule, this document emphasizes the fundamental principles and robust methodologies required to accurately determine its solubility profile. The protocols and theoretical discussions are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Introduction to this compound

This compound belongs to the pyridazinone class of heterocyclic compounds. The pyridazinone core is a recognized scaffold in medicinal and agricultural chemistry, with derivatives exhibiting a wide range of biological activities, including herbicidal, anti-inflammatory, and analgesic properties[1][2][3]. The subject of this guide, with its specific substitution pattern of two chlorine atoms and an N-ethyl group, possesses a unique combination of lipophilicity and potential for intermolecular interactions that dictates its behavior in various solvent systems.

Understanding the solubility of this compound is a critical first step in its development pathway. Solubility impacts bioavailability, formulation strategies, and the design of subsequent in vitro and in vivo experiments. This guide will provide the necessary framework for a thorough investigation of this crucial physicochemical parameter.

Physicochemical Properties and Their Influence on Solubility

While specific experimental data for this compound is scarce, we can infer its likely properties from its structure and data on closely related analogues.

| Property | Value/Information | Source |

| Molecular Formula | C₆H₆Cl₂N₂O | [4] |

| Molecular Weight | 193.03 g/mol | [4] |

| CAS Number | 33098-10-1 | [4] |

| Appearance | Likely a solid at room temperature, similar to its analogues which are crystalline solids or powders.[1][5] | N/A |

| Purity | Available at ≥ 95% | [4] |

The solubility of this compound is governed by the interplay of its structural features:

-

The Pyridazinone Core : The polar lactam group within the pyridazinone ring can participate in hydrogen bonding, which would favor solubility in polar solvents.

-

Dichlorination : The two chlorine atoms at the 4 and 5 positions significantly increase the molecule's lipophilicity and molecular weight, which will likely decrease its solubility in aqueous media.

-

N-ethyl Group : The ethyl group at the 2-position further enhances the lipophilic character of the molecule compared to its parent, 4,5-dichloro-3(2H)-pyridazinone. This substitution also blocks a potential hydrogen bond donor site, which may reduce solubility in protic solvents.

For the parent compound, 4,5-dichloro-3(2H)-pyridazinone, qualitative solubility has been described as "Slightly" in DMSO and methanol[5]. It is anticipated that the N-ethyl derivative will exhibit lower solubility in polar protic solvents like methanol and water, and potentially greater solubility in non-polar organic solvents.

Experimental Determination of Solubility

A multi-faceted approach is recommended to fully characterize the solubility of this compound. This involves determining both its thermodynamic and kinetic solubility.

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase. This is a critical parameter for understanding the compound's behavior in a system at rest. The most common method for its determination is the Shake-Flask Method .

Protocol for Shake-Flask Solubility Determination:

-

Preparation :

-

Accurately weigh an excess amount of solid this compound into a series of vials. The "excess" should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Add a precise volume of the desired solvent to each vial. A range of solvents should be tested, including but not limited to:

-

Water (and buffered solutions at various pH values)

-

Ethanol

-

Methanol

-

Acetonitrile

-

Dimethyl sulfoxide (DMSO)

-

Dichloromethane

-

-

-

Equilibration :

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) to ensure constant agitation.

-

Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure equilibrium is reached.

-

-

Sample Preparation and Analysis :

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant, ensuring no solid particles are transferred. Filtration through a 0.45 µm filter is recommended.

-

Dilute the sample with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Kinetic (Apparent) Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after being added from a concentrated stock solution (typically in DMSO) and then diluted into an aqueous buffer. This is particularly relevant for early-stage drug discovery, as it mimics the conditions of many high-throughput screening assays.

Protocol for Kinetic Solubility Determination:

-

Stock Solution Preparation :

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

-

Dilution and Precipitation :

-

Add a small volume of the DMSO stock solution to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Allow the solution to incubate at room temperature for a defined period (e.g., 1-2 hours) to allow for any precipitation to occur.

-

-

Analysis :

-

Filter the solution to remove any precipitate.

-

Analyze the concentration of the compound remaining in the filtrate using a suitable analytical method.

-

Analytical Methodology

A robust and validated analytical method is paramount for accurate solubility determination. HPLC with UV detection is a common and reliable choice.

Example HPLC Method Parameters:

-

Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase : A gradient of acetonitrile and water (each with 0.1% formic acid) is a good starting point.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV spectrophotometer at a wavelength of maximum absorbance for the compound.

-

Standard Curve : A standard curve must be prepared using known concentrations of this compound to ensure accurate quantification.

Visualizing the Workflow

The following diagram illustrates the general workflow for determining the thermodynamic solubility of this compound.

Caption: Workflow for Thermodynamic Solubility Determination.

Safety and Handling

Conclusion

The solubility of this compound is a fundamental property that dictates its utility in research and development. This guide provides a robust framework for its determination, grounded in established scientific principles and methodologies. By following these protocols, researchers can generate accurate and reliable solubility data, enabling informed decisions in formulation, screening, and further development of this promising compound.

References

-

PubChem. (n.d.). 4,5-Dichloro-2-(ethylsulfonyl)-3(2H)-pyridazinone. Retrieved from [Link]

-

LookChem. (n.d.). 4,5-Dichloro-3(2H)-pyridazinone. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). Safety Data Sheet. Retrieved from a representative SDS for a similar compound, as a direct link is not available.

-

PubChem. (n.d.). 4,5-Dichloro-2-phenyl-3(2H)-pyridazinone. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4,5-dichloro-2-(2,3-dichloro-2-propenyl)-3(2H)-pyridazinone. Retrieved from [Link]

-

International Union of Crystallography. (2022). 4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one. Retrieved from [Link]

- ChemicalBook. (2025). 4,5-DICHLORO-2-METHYLPYRIDAZIN-3-ONE - Safety Data Sheet. Retrieved from a representative SDS, as a direct link is not available.

-

El-Gazzar, A. R. B. A., et al. (2021). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 13(15), 1389-1413. Retrieved from [Link]

- Kang, S. B., et al. (2009). Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. Journal of Heterocyclic Chemistry, 46(3), 410-414.

-

PubChemLite. (n.d.). 3(2h)-pyridazinone, 4,5-dichloro-2-(2-(1-piperidinyl)ethyl)-, monohydrochloride. Retrieved from [Link]

Sources

A Technical Guide to the Photostability of 4,5-dichloro-2-ethyl-3(2H)-pyridazinone

This guide provides a comprehensive technical framework for evaluating the photostability of 4,5-dichloro-2-ethyl-3(2H)-pyridazinone. Designed for researchers, chemists, and drug development professionals, this document moves beyond standard protocols to explain the scientific rationale behind the experimental design, ensuring a robust and self-validating approach to photosensitivity assessment. We will explore the fundamental principles of photodegradation, outline authoritative testing protocols based on international guidelines, and detail the analytical methodologies required for the elucidation of degradation pathways.

Introduction: The Significance of Photostability

The pyridazinone chemical scaffold is a cornerstone in medicinal and agricultural chemistry, with derivatives exhibiting a wide range of biological activities, including herbicidal and pharmacological effects.[1][2] this compound, a member of this class, is structurally related to compounds known to act as Photosystem II inhibitors, a common mode of action for herbicides.[3][4] The interaction of such molecules with light is a critical parameter that dictates their efficacy, environmental persistence, and safety profile.[5]

Photodegradation, the breakdown of molecules by light, can lead to a loss of potency, the formation of potentially toxic byproducts, and unpredictable environmental fate.[6] Therefore, a thorough understanding and rigorous evaluation of a compound's photostability are not merely regulatory hurdles but fundamental requirements for the development of safe and effective products. This guide establishes a comprehensive methodology for assessing the photostability of this compound, grounded in the principles of the International Council for Harmonisation (ICH) Q1B guidelines.[7]

Physicochemical Profile and Spectroscopic Analysis

The journey of a photon interacting with a molecule begins with absorption. The inherent potential for a compound to undergo photodegradation is predicated on its ability to absorb light in the ultraviolet (UV) or visible spectrum. The first step in any photostability assessment is, therefore, to characterize the molecule's fundamental properties and its UV-Vis absorption profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₆Cl₂N₂O | [8] |

| Molecular Weight | 193.03 g/mol | [8] |

| CAS Number | 33098-10-1 | [8] |

| Appearance | White to yellow powder/crystal |[2] |

The essential experimental step is to determine the molar absorptivity (ε) across the relevant solar spectrum (typically 290-800 nm). A solution of this compound in a non-absorbing, inert solvent (e.g., acetonitrile or methanol) is analyzed by UV-Vis spectrophotometry. A significant absorbance in the UVA (320-400 nm) or UVB (290-320 nm) range indicates a high potential for direct photodegradation, as these wavelengths are present in natural sunlight. This spectrum is the empirical foundation upon which all subsequent photostability experiments are built.

A Framework for Systematic Photostability Testing

The ICH Q1B guideline provides an authoritative and systematic approach to photostability testing, divided into two main parts: forced degradation and confirmatory studies.[9][10] This framework ensures that the overall photosensitivity of the material is understood, analytical methods are validated, and the need for protective measures like light-resistant packaging is determined.[7]

Forced Degradation Studies

The primary purpose of forced degradation is to intentionally degrade the sample to evaluate its intrinsic photosensitivity and to generate potential photodegradants for analytical method development.[11] These studies are not designed to mimic real-world conditions but rather to stress the molecule under exaggerated light exposure.

-

Rationale: By exposing the compound in solution and as a solid to high-intensity light, we can rapidly assess if it is photolabile. The resulting mixture of the parent compound and its degradants is crucial for developing a stability-indicating analytical method—a method capable of separating and quantifying the parent drug from any photoproducts.[11]

Confirmatory Studies